REACTION_CXSMILES
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[N:1]([C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][C:7]([O:13][CH3:14])=[C:6]([O:15][CH3:16])[N:5]=1)=[N+]=[N-].[CH3:17]O>[Pd]>[CH3:16][O:15][C:6]1[N:5]=[C:4]2[N:1]=[CH:17][NH:10][C:9]2=[CH:8][C:7]=1[O:13][CH3:14]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was rapidly filtered through a plug of CELITE® (diatomaceous earth)
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under vacuum
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Type
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TEMPERATURE
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Details
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the residue was refluxed in 100 ml of formic acid for 18 h
|
Duration
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18 h
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Type
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CUSTOM
|
Details
|
The formic acid was removed under vacuum
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Type
|
CUSTOM
|
Details
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the resulting residue was dried under vacuum at 100-110° C.
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Name
|
|
Type
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product
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Smiles
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COC1=C(C=C2C(=N1)N=CN2)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |